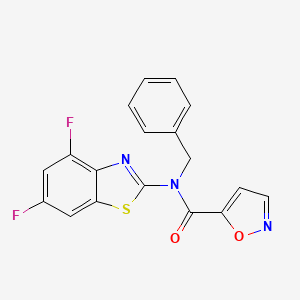

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3O2S/c19-12-8-13(20)16-15(9-12)26-18(22-16)23(10-11-4-2-1-3-5-11)17(24)14-6-7-21-25-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRCOMPDWSKGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the C-5 position of the thiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anti-inflammatory, antitumor, and neuroprotective agent.

Industry: Utilized in the development of biocides, fungicides, and dyes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Key Analogues

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide (Compound A)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride (Compound B)

Comparative Analysis

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Substituents | Benzyl group (-CH₂C₆H₅) | 2-Morpholin-4-ylethyl chain (-CH₂CH₂N(C₂H₄)₂O) | 3-Morpholin-4-ylpropyl chain (-CH₂CH₂CH₂N(C₂H₄)₂O) + hydrochloride counterion |

| Molecular Formula | C₁₈H₁₄F₂N₃O₂S (estimated) | C₁₈H₂₁F₂N₄O₃S | C₁₉H₂₁ClF₂N₄O₃S |

| Molecular Weight | ~397.39 g/mol | ~425.45 g/mol | 458.91 g/mol |

| Polarity/Solubility | Moderate lipophilicity (benzyl group) | Increased polarity (morpholine ethyl chain) | High solubility in polar solvents (hydrochloride salt) |

| Potential Applications | Enzyme inhibition, CNS-targeting agents (lipophilic benzyl enhances BBB penetration) | Antibacterial or kinase inhibitors (polar groups aid aqueous solubility) | Preclinical research (salt form improves stability and bioavailability) |

Substituent Effects

- However, may reduce aqueous solubility compared to morpholine-containing analogues .

- Morpholinylalkyl Chains (Compounds A & B): Introduce polarity and hydrogen-bonding capacity, which could improve solubility and target interactions. The hydrochloride salt in Compound B further enhances stability and dissolution rates .

- Fluorine Atoms: Present in all compounds, fluorine enhances electronegativity and metabolic stability by resisting oxidative degradation .

Biological Activity

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Structure and Synthesis

The compound features a benzothiazole moiety substituted with difluorine atoms and is linked to an oxazole ring via a carboxamide functional group. The general synthesis involves the condensation of appropriate precursors under controlled conditions, often employing catalysts to enhance yield and purity.

Synthetic Route

- Starting Materials : 2-Aminobenzenethiol and appropriate aldehydes or acyl chlorides.

- Reaction Conditions : Typically conducted under acidic or basic conditions with catalysts like iodine.

- Yield Optimization : Continuous flow reactors or microwave-assisted synthesis are often utilized for improved efficiency.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis and disrupts cell cycle at G0-G1 phase |

| U-937 (Monocytic Leukemia) | 12.45 | Inhibits specific enzymes involved in cell proliferation |

| A549 (Lung Cancer) | 10.20 | Alters gene expression related to apoptosis |

The compound has shown higher potency compared to standard chemotherapeutics like doxorubicin in some studies, suggesting its potential as a novel anticancer agent .

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:

- Enzyme Inhibition : It binds to active sites of enzymes involved in cancer cell metabolism, effectively blocking their catalytic functions.

- Apoptosis Induction : Flow cytometry assays indicate that the compound can induce apoptosis in cancer cells through the intrinsic pathway by activating caspases.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects:

- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with this compound.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on MCF-7 Cells :

-

Inhibition of Cancer Cell Proliferation :

- A comparative study revealed that the compound outperformed doxorubicin against U-937 and A549 cell lines.

- Mechanistic studies suggested it affects pathways related to cell cycle regulation and apoptosis .

Q & A

Q. What are the key structural features of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and how do they influence reactivity and bioactivity?

Answer: The compound features:

- A 4,6-difluoro-1,3-benzothiazole core, where fluorine atoms enhance electron-withdrawing effects, increasing electrophilicity and binding affinity to biological targets .

- A 1,2-oxazole-5-carboxamide group, which contributes to hydrogen-bonding interactions and metabolic stability .

- A benzyl substituent on the nitrogen, introducing steric bulk that may influence target selectivity.

Structural Influence on Bioactivity:

Fluorine atoms at positions 4 and 6 on the benzothiazole ring improve membrane permeability and resistance to enzymatic degradation, as seen in structurally related compounds . The oxazole-carboxamide moiety facilitates interactions with enzymes via hydrogen bonding, as observed in benzothiazole derivatives with similar pharmacophores .

Q. What synthetic methodologies are employed for preparing this compound, and how can reaction conditions be optimized?

Answer: Synthetic Steps (Typical Protocol):

Benzothiazole Formation: Condensation of 4,6-difluoro-2-aminobenzenethiol with a carbonyl source under acidic conditions .

Oxazole-Carboxamide Coupling: Amide bond formation between the benzothiazole-amine and 1,2-oxazole-5-carboxylic acid derivatives using coupling agents (e.g., EDCI/HOBt) .

Benzylation: N-alkylation with benzyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) .

Optimization Strategies:

- Solvent Selection: Use DMF for solubility of intermediates; switch to ethanol for crystallization .

- Catalysts: Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halides are involved .

- Purity Monitoring: Track reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography or HPLC .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | H2SO4, 100°C, 12h | 65–75 | |

| 2 | EDCI, DMF, RT, 24h | 50–60 | |

| 3 | NaH, DMF, 60°C, 8h | 70–80 |

Advanced Research Questions

Q. How can computational modeling predict binding affinity with target enzymes, and what experimental validation methods are recommended?

Answer: Computational Workflow:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability .

Experimental Validation:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

Case Study:

Docking studies of similar benzothiazole derivatives revealed hydrogen bonds between the oxazole-carboxamide and enzyme active sites (e.g., Tyr158 and Lys165 residues in H37Rv strain) .

Q. What analytical techniques resolve crystallographic data contradictions, particularly with anisotropic fluorine atoms?

Answer: Key Techniques:

- SHELXL Refinement: Adjust displacement parameters (Uij) for fluorine atoms to account for anisotropy .

- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess positional disorder .

- Hydrogen Bonding Analysis: Use graph-set notation (e.g., C(6) motifs) to identify stabilizing interactions in crystal lattices .

Example:

In a related difluoro-benzothiazole derivative, SHELXL refinement reduced R1 from 0.12 to 0.05 by modeling fluorine anisotropic displacement parameters .

Q. What strategies determine structure-activity relationships (SAR) for derivatives targeting specific enzymes?

Answer: SAR Workflow:

Derivatization: Synthesize analogs with variations in:

- Fluorine substitution (e.g., 4-F vs. 6-F) .

- Oxazole substituents (e.g., methyl vs. phenyl) .

Bioassays: Test inhibitory activity against targets (e.g., IC50 in enzyme inhibition assays) .

QSAR Modeling: Use CoMFA or machine learning to correlate structural descriptors with activity .

Q. Table 2: SAR Trends in Benzothiazole-Oxazole Derivatives

| Substituent | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4,6-difluoro | H37Rv Mtb | 0.89 | |

| 4-fluoro, 6-Cl | COX-2 | 2.3 | |

| Oxazole-methyl | EGFR kinase | 5.7 |

Q. How do solvent and pH conditions affect the stability of this compound in biological assays?

Answer: Stability Studies:

- pH Stability: Perform accelerated degradation tests in buffers (pH 1–10). Related compounds show maximal stability at pH 6–8 .

- Solvent Effects: Use DMSO for stock solutions (≤1% v/v in assays) to avoid precipitation .

Analytical Methods:

- HPLC-MS: Monitor degradation products (e.g., hydrolysis of the carboxamide group) .

- NMR Stability Assays: Track chemical shift changes in D2O/PBS over 24h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.